Product packaging for BB-22 5-hydroxyquinoline isomer(Cat. No.:)

BB-22 5-hydroxyquinoline isomer

Cat. No.: B1163948
M. Wt: 384.5
InChI Key: DDKMWXFYZXNBKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BB-22 5-hydroxyquinoline isomer is a synthetic regioisomer of the synthetic cannabinoid BB-22 (also known as QUCHIC), intended solely for forensic and research applications . It differs structurally from BB-22 by having the hydroxyquinoline group attached at the five position instead of the eight position of the quinoline ring . This subtle positional change is critical for forensic scientists, as the differentiation between such regioisomers is a crucial issue in drug analysis, given that not all isomers are regulated by law . Researchers utilize this compound as an analytical reference standard to develop and validate methods, such as gas chromatography and liquid chromatography-tandem mass spectrometry (LC-MS/MS), for distinguishing between closely related synthetic cannabinoids in seized materials . The physiological, toxicological, and pharmacological properties of this specific isomer are not fully known . This product is strictly for research use in controlled laboratory settings and is not intended for human consumption.

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5

InChI

InChI=1S/C25H24N2O2/c28-25(29-24-14-6-12-22-20(24)11-7-15-26-22)21-17-27(16-18-8-2-1-3-9-18)23-13-5-4-10-19(21)23/h4-7,10-15,17-18H,1-3,8-9,16H2

InChI Key

DDKMWXFYZXNBKO-UHFFFAOYSA-N

SMILES

O=C(OC1=CC=CC2=C1C=CC=N2)C3=CN(CC4CCCCC4)C5=C3C=CC=C5

Synonyms

quinolin-5-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Bb 22 5 Hydroxyquinoline Isomer

Advanced Synthetic Routes to the Core Structure

The assembly of the BB-22 5-hydroxyquinoline (B119867) isomer hinges on the successful linkage of its two primary components: the 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid core and the 5-hydroxyquinoline moiety. caymanchem.com This is typically achieved through an esterification reaction, a fundamental transformation in organic synthesis.

Esterification Strategies for 5-Hydroxyquinoline Incorporation

The final step in the synthesis of BB-22 5-hydroxyquinoline isomer is the formation of an ester bond between the carboxylic acid group of the indole (B1671886) core and the hydroxyl group of 5-hydroxyquinoline. This process links the two precursor molecules. Research into related compounds has highlighted various methods to achieve such transformations. For instance, positionally selective esterification of quinoline (B57606) amides at the C5 position has been successfully demonstrated using copper catalysts under mild conditions, affording C-O coupling products in moderate to excellent yields. researchgate.net While this specific method applies to quinoline amides, it showcases advanced catalytic approaches that could be adapted for the direct esterification of 5-hydroxyquinoline.

In a more traditional sense, standard esterification protocols can be employed. These methods often involve activating the carboxylic acid of the indole core, for example, by converting it to a more reactive acyl chloride or by using a coupling agent (like dicyclohexylcarbodiimide (B1669883), DCC) to facilitate the reaction with 5-hydroxyquinoline. The stability of the ester bond is a significant factor; studies on similar synthetic cannabinoids with quinolinyl ester structures have shown that the bond can be susceptible to hydrolysis, both enzymatically by carboxylesterases and non-enzymatically. uni-saarland.dekcl.ac.uk This susceptibility underscores the importance of carefully controlled conditions during the synthesis to maximize yield and purity.

Cyclohexylmethylindole Core Functionalization

The synthesis of the 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid precursor is a critical preceding step. This typically involves the N-alkylation of an indole derivative. The synthesis would likely start with an indole-3-carboxylic acid ester, such as methyl 1H-indole-3-carboxylate. This starting material can be alkylated at the nitrogen atom using a cyclohexylmethyl halide (e.g., cyclohexylmethyl bromide) in the presence of a base. Following the successful N-alkylation, the ester group is hydrolyzed to yield the desired carboxylic acid core, ready for coupling with 5-hydroxyquinoline. The general structure of N-alkylated indole-3-carboxylates is a common feature in many classes of synthetic cannabinoids. caymanchem.com

Isomeric Precursor Synthesis and Regioisomer Control

The identity of the final product is critically dependent on the specific isomer of hydroxyquinoline used as a precursor. The synthesis of this compound requires pure 5-hydroxyquinoline, necessitating synthetic methods that can produce this regioisomer selectively over others, such as the 6-, 7-, or 8-hydroxyquinolines. caymanchem.comglpbio.com

Preparation of Differentiated Hydroxyquinoline Isomers (e.g., 5-, 6-, 7-hydroxyquinoline)

Several classical and modern synthetic methods are available for the preparation of hydroxyquinolines. The choice of method often depends on the available starting materials and the desired substitution pattern.

A prominent method is the Skraup reaction , which involves reacting an aminophenol with glycerol (B35011), sulfuric acid, and an oxidizing agent. scispace.comgoogle.com For example, reacting m-aminophenol under Skraup conditions can yield a mixture of 5-hydroxyquinoline and 7-hydroxyquinoline. The synthesis can be directed by using blocking groups to prevent reaction at undesired positions. researchgate.net Other established methods include the Friedländer synthesis , which involves the condensation of an o-amino aromatic carbonyl compound with a ketone containing an active methylene (B1212753) group. researchgate.netscispace.com Additionally, hydrolysis of specific chloro- or amino-quinolines can yield the desired hydroxyquinoline isomer. google.com

MethodPrecursorsBrief Description
Skraup Reaction Aminophenol, Glycerol, Oxidizing Agent (e.g., nitrobenzene)A cyclization reaction that forms the quinoline ring system from an aniline (B41778) derivative. The position of the hydroxyl group is determined by the starting aminophenol. researchgate.netscispace.comgoogle.com
Friedländer Synthesis o-Aminoaryl Ketone/Aldehyde, Compound with α-methylene groupA condensation and cyclization reaction that is particularly useful for producing substituted quinolines under milder conditions. researchgate.netscispace.com
Hydrolysis Chloroquinolines or AminoquinolinesNucleophilic substitution where a chloro or amino group on the quinoline ring is replaced by a hydroxyl group, often requiring high temperatures and pressures. google.com
Sulfonation-Alkali Fusion QuinolineInvolves sulfonating the quinoline ring followed by fusion with an alkali (like NaOH or KOH) to replace the sulfonic acid group with a hydroxyl group. google.com

Selective Functionalization Techniques for Positional Isomers

Achieving high regioselectivity is paramount in the synthesis of specific isomers. Modern organic chemistry offers sophisticated techniques for the selective functionalization of heterocyclic scaffolds.

One powerful strategy is the use of directed C-H functionalization . Research has demonstrated that a "programmed" sequence of metal-catalyzed C-H functionalizations can be used to install substituents at specific positions around a quinoline core. chemrxiv.org For instance, by using the N-oxide as a directing group, functionalization can be guided to the C2 and C8 positions. Subsequent removal of the directing group and strategic use of other functional handles can allow for the selective modification of other positions, such as C5. chemrxiv.org

The inherent reactivity of the quinoline ring can also be exploited. Halogenated quinolines are common intermediates, and the reactivity of the halogen is position-dependent. It has been noted that halides at the 5-position of quinoline are significantly more reactive towards displacement than those at the 7- and 8-positions. researchgate.net This differential reactivity allows for selective substitution at the C5 position while leaving other parts of the molecule untouched. Suzuki cross-coupling reactions on bromo-substituted hydroxyquinolines (with a protected hydroxyl group) are also a viable route for introducing diversity at specific positions. scispace.com

Theoretical Approaches to Synthetic Pathway Design

Computational chemistry provides valuable tools for predicting the outcomes of chemical reactions and for designing efficient synthetic pathways. In the context of the this compound, theoretical approaches can help predict the most stable isomeric precursors, potentially saving significant laboratory effort.

A thermochemical computational study using the CBS-QB3 method was conducted to determine the gas-phase enthalpies of formation for various hydroxyquinoline isomers. chemrxiv.org Such studies allow for the ranking of isomers based on their thermodynamic stability. The calculations revealed that 2-hydroxyquinoline (B72897) is the most stable isomer, followed by 8-hydroxyquinoline (B1678124). chemrxiv.org This type of analysis can guide synthetic planning by indicating which isomers are thermodynamically favored, helping chemists to anticipate product distributions in reactions that are under thermodynamic control.

IsomerRelative Enthalpy (kJ/mol)Stability Rank
2-Hydroxyquinoline 0.0 (Reference)1 (Most Stable)
8-Hydroxyquinoline +19.72
Other isomersVarying valuesLower ranks
(Data derived from computational studies on hydroxyquinoline stability). chemrxiv.org

Furthermore, structure-based design is another theoretical approach used in medicinal chemistry that can be applied to synthetic planning. nih.gov By understanding the spatial and electronic requirements of a target (such as a receptor or enzyme), molecules can be designed to fit perfectly. While often used for drug design, these principles also apply to synthesis, where understanding the geometry and electronic properties of intermediates can help in designing catalysts and reaction conditions that favor the formation of a desired product isomer.

Retrosynthetic Analysis for Complex Analogues

The retrosynthetic analysis of the this compound (I) reveals two primary building blocks: the 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid core (II) and the 5-hydroxyquinoline moiety (III). The key disconnection is the ester linkage between these two fragments.

Figure 1: Retrosynthetic Disconnection of this compound

Generated code

Synthesis of Precursor II: 1-(Cyclohexylmethyl)-1H-indole-3-carboxylic acid

The synthesis of the indole carboxylic acid precursor (II) can be approached through several well-established methods. A common strategy involves the alkylation of an indole derivative followed by carboxylation.

Step 1: N-Alkylation of Indole. The synthesis can commence with indole, which is first N-alkylated with cyclohexylmethyl bromide. This reaction is typically carried out in the presence of a base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF).

Step 2: Carboxylation at C3. The resulting 1-(cyclohexylmethyl)-1H-indole can then be carboxylated at the C3 position. A Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and DMF would yield the corresponding 3-formyl derivative. Subsequent oxidation of the aldehyde to a carboxylic acid using an oxidizing agent like potassium permanganate (B83412) (KMnO₄) or silver oxide (Ag₂O) would furnish the desired 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid (II).

Alternatively, one could start with a pre-functionalized indole, such as methyl indole-3-carboxylate (B1236618). The N-alkylation of methyl indole-3-carboxylate with cyclohexylmethyl bromide under basic conditions, followed by hydrolysis of the methyl ester, provides another efficient route to precursor II.

Synthesis of Precursor III: 5-Hydroxyquinoline

5-Hydroxyquinoline (III) is a commercially available compound. However, its synthesis can be achieved through various methods, with the Skraup synthesis being a classic approach. This involves the reaction of glycerol with aniline in the presence of an oxidizing agent (such as nitrobenzene) and sulfuric acid. For the synthesis of 5-hydroxyquinoline, 3-aminophenol (B1664112) would be used instead of aniline. The reaction proceeds through a series of steps including dehydration of glycerol to acrolein, Michael addition of the aniline derivative to acrolein, cyclization, and finally oxidation to yield the quinoline ring system.

Final Step: Esterification

The final step in the synthesis of the this compound (I) is the esterification of 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid (II) with 5-hydroxyquinoline (III). This can be accomplished using standard coupling reagents such as dicyclohexylcarbodiimide (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). These reagents activate the carboxylic acid, facilitating the nucleophilic attack by the hydroxyl group of 5-hydroxyquinoline to form the final ester product.

Computational Modeling of Reaction Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate the reaction mechanisms involved in the synthesis of complex molecules like the this compound. By modeling the reaction pathways, one can gain insights into the stability of intermediates and the energy barriers of transition states, which are crucial for optimizing reaction conditions.

The key reaction for computational study in the synthesis of the target molecule is the final esterification step. A plausible mechanism for the DCC-mediated esterification involves the formation of an O-acylisourea intermediate.

Computational Approach

A typical computational study would employ DFT calculations using a functional such as B3LYP, which is known to provide a good balance between accuracy and computational cost for organic reactions. A suitable basis set, for instance, 6-31G*, would be used to describe the electronic structure of the atoms.

The study would involve:

Geometry Optimization: The three-dimensional structures of the reactants (1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid, 5-hydroxyquinoline, and DCC), intermediates (e.g., the O-acylisourea intermediate), transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants, intermediates, and products) or first-order saddle points (for transition states).

Transition State Search: Methods such as the synchronous transit-guided quasi-Newton (STQN) method can be used to locate the transition state structures connecting the reactants and intermediates, and the intermediates and products.

Hypothetical Data from Computational Modeling

The following table presents hypothetical data that could be obtained from a DFT study on the DCC-mediated esterification for the synthesis of the this compound. The energies are given in kilocalories per mole (kcal/mol) relative to the reactants.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsII + III + DCC0.0
Transition State 1 (TS1) Formation of O-acylisourea+15.2
Intermediate 1 (INT1) O-acylisourea intermediate-5.7
Transition State 2 (TS2) Nucleophilic attack of III+10.8
ProductsI + DCU-25.3

This is a hypothetical data table for illustrative purposes.

Advanced Analytical Methodologies for Isomer Differentiation and Characterization

Chromatographic Separation Techniques for Positional Isomers

The separation of positional isomers, where functional groups are located at different positions on a core structure, is a fundamental challenge in analytical chemistry. Due to their nearly identical physicochemical properties, sophisticated chromatographic techniques are required for effective resolution.

High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isomer Separation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the analysis of synthetic cannabinoids and their isomers. youtube.com The power of this technique lies in the combination of the physical separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. youtube.com For isomers like the BB-22 5-hydroxyquinoline (B119867) variant, which may co-elute or have very close retention times under standard chromatographic conditions, the specificity of MS/MS is essential for differentiation. oup.comoup.com

High-resolution systems, such as those employing time-of-flight (TOF) or Orbitrap mass analyzers, provide highly accurate mass measurements, which aids in confirming the elemental composition of the analytes. oup.comspringermedizin.de However, since isomers have identical masses, chromatographic separation remains a key goal. youtube.com The development of advanced column chemistries has been crucial. For instance, columns with different stationary phases, such as Phenyl-Hexyl or Biphenyl (B1667301), can offer unique selectivities for aromatic isomers through pi-pi interactions, which are different from the hydrophobic interactions of standard C18 columns. nih.govchromforum.orgrestek.com Furthermore, two-dimensional liquid chromatography (2D-LC) offers significantly enhanced resolving power by subjecting the sample to two different separation mechanisms, proving effective for separating complex mixtures of co-eluting isomeric synthetic cannabinoids. oup.com

Gas Chromatography-Mass Spectrometry (GC-MS) Limitations and Complementary Approaches

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique in forensic analysis, largely due to its excellent reproducibility and extensive spectral libraries. nih.govchromatographyonline.com However, it presents significant limitations for the differentiation of synthetic cannabinoid isomers. A primary drawback of the standard Electron Ionization (EI) mode is that it often causes extensive fragmentation, leading to very small or absent molecular ion peaks. nih.gov This makes it difficult to determine the molecular weight of the parent compound, a critical piece of information when dealing with unknown substances or trying to distinguish between isomers that may produce similar fragment patterns. nih.gov Additionally, some synthetic cannabinoids are thermally labile and can degrade in the hot GC injection port, potentially leading to mischaracterization. chromatographyonline.com

To overcome these limitations, complementary approaches can be employed. Photoionization (PI) is a softer ionization technique compared to EI that can be used with GC-MS. nih.gov PI typically produces prominent molecular ions, providing clear molecular weight information crucial for differentiating isomers. nih.gov Another advanced technique is comprehensive two-dimensional gas chromatography (GC×GC-QMS), which provides substantially better separation and allows for the identification and distinction of constitutional isomers in complex samples compared to conventional one-dimensional GC-MS. scielo.brufg.br

Development of Specific Chromatographic Conditions for BB-22 5-Hydroxyquinoline Isomer Resolution

While specific validated methods for the this compound are not widely published, the development of such a method would be guided by principles established for BB-22 and other synthetic cannabinoid isomers. Research on the analysis of BB-22 in biological samples provides a strong foundation for these conditions. nih.gov

Effective separation would involve the careful selection of an analytical column and mobile phase composition. A reverse-phase approach is common, and columns that provide alternative selectivities, such as those with biphenyl or pentafluorophenyl (PFP) stationary phases, would be prime candidates for method development due to their enhanced ability to resolve aromatic positional isomers. The mobile phase would typically consist of an aqueous component with an acid modifier (e.g., formic acid) and an organic solvent like acetonitrile (B52724) or methanol. A shallow gradient elution, where the percentage of the organic solvent is increased slowly over time, would be optimized to maximize the resolution between the 5-hydroxyquinoline isomer and other potential isomers, such as the 3-hydroxyquinoline (B51751), 4-hydroxyquinoline (B1666331), and the parent 8-hydroxyquinoline (B1678124) compounds. glpbio.comlabchem.com.my

Table 1: Exemplar LC Conditions for BB-22 Analysis Applicable to Isomer Separation nih.gov This table presents typical conditions used for the analysis of BB-22, which would serve as a starting point for developing a method to resolve its hydroxyquinoline isomers.

ParameterCondition
LC System Waters Acquity UPLC
Column TSK-GEL ODS-100V (150 × 2.0 mm i.d., 5 µm)
Mobile Phase A Water
Mobile Phase B Methanol
Gradient Optimized for separation (specific gradient not detailed in source)
Flow Rate Not specified
Injection Volume 5 µL

Mass Spectrometric Approaches for Structural Isomer Discrimination

When chromatographic separation is incomplete, mass spectrometry offers powerful tools for discriminating between structural isomers based on their fragmentation behavior.

Collision-Induced Dissociation (CID) and Fragment Ion Analysis for Differential Fingerprinting

Collision-induced dissociation (CID) is a tandem mass spectrometry technique where selected ions are fragmented by colliding them with neutral gas molecules (like argon or nitrogen). wikipedia.orgtaylorandfrancis.com Even if two isomers have the same precursor ion mass, their different chemical structures can lead to unique fragmentation pathways, resulting in distinct product ion spectra, or "fingerprints". nih.govnih.gov

The energy of the collision can be carefully controlled. By analyzing the resulting fragment ions, structural information can be deduced. For positional isomers like the this compound, the position of the hydroxyl group on the quinoline (B57606) ring will influence the stability of certain fragment ions. This can lead to differences in the relative abundances of the product ions compared to its other positional isomers (e.g., 3-OH, 4-OH, or the 8-OH of the parent BB-22). glpbio.comlabchem.com.my This differential fingerprinting is a powerful method for isomer identification, even without complete chromatographic separation. nih.govacs.org

Electrospray Ionization-Mass Spectrometry (ESI-MS-MS) for Protonated Molecular Ion Selection and Product Ion Analysis

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like synthetic cannabinoids. scielo.br It typically generates protonated molecular ions [M+H]⁺ with minimal in-source fragmentation. nih.govscielo.br This is advantageous because it preserves the intact molecular ion, which carries the crucial molecular weight information.

In an ESI-MS/MS experiment, the process for differentiating isomers involves several steps:

Ionization: ESI generates protonated molecular ions of the BB-22 isomers, all having the same mass-to-charge ratio (m/z).

Precursor Ion Selection: The first mass spectrometer (MS1) is set to isolate these specific precursor ions (e.g., m/z 385 for BB-22), filtering out all other ions. nih.gov

Fragmentation: The selected precursor ions are passed into a collision cell where they undergo CID.

Product Ion Analysis: The second mass spectrometer (MS2) scans the resulting product ions.

The resulting spectrum of product ions is unique to the structure of the precursor. For example, the analysis of BB-22 utilizes the transition m/z 385 → 214 for quantification. nih.gov While this specific transition might be shared among isomers, the full product ion scan would likely reveal differences in other fragments or their relative intensities, allowing for the confident identification of the this compound.

Table 2: Key Mass Spectrometric Parameters for Synthetic Cannabinoid Isomer Analysis This table summarizes the techniques and their utility in differentiating isomers like the this compound.

TechniquePrincipleApplication to Isomer Differentiation
ESI Soft ionization creating protonated molecules [M+H]⁺. scielo.brPreserves the intact molecule for MS/MS analysis.
Precursor Ion Selection Isolation of a specific m/z in the first mass analyzer. nih.govSelects the isomeric ions for fragmentation, separating them from other compounds.
CID Fragmentation of selected ions via collision with an inert gas. wikipedia.orgGenerates unique fragmentation patterns ("fingerprints") based on isomer structure. nih.gov
Product Ion Analysis Mass analysis of the fragments in the second mass analyzer. nih.govReveals differences in fragment ions and their abundances, allowing for isomer identification.

Comparative Mass Spectrometry of this compound and Related Quinolinyl/Isoquinolinyl Esters

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as a powerful tool for the differentiation of quinolinyl and isoquinolinyl ester synthetic cannabinoids. While electron ionization mass spectrometry (EI-MS) can lead to extensive fragmentation, often resulting in similar mass spectra for isomers, electrospray ionization (ESI) offers a softer ionization technique that typically preserves the molecular ion, allowing for more controlled fragmentation studies.

The fragmentation of synthetic cannabinoids like BB-22 and its isomers is primarily dictated by the cleavage of the ester bond and fragmentation within the quinoline and indole (B1671886) moieties. In positive mode ESI-MS/MS, the protonated molecule [M+H]⁺ is selected as the precursor ion. Collision-induced dissociation (CID) of this ion induces fragmentation, and the relative abundance of the resulting product ions can be diagnostic for a specific isomer.

For quinolinyl ester synthetic cannabinoids, a characteristic fragmentation pathway involves the cleavage of the C-O bond of the ester linkage. This results in the formation of a protonated hydroxyquinoline ion and an ion corresponding to the indole-3-carboxylic acid moiety. The position of the hydroxyl group on the quinoline ring influences the stability of the resulting fragment ions, leading to variations in their relative intensities.

A key fragment ion for many quinoline-containing synthetic cannabinoids is related to the quinolinol moiety itself. For instance, in the EI mass spectrum of compounds containing a quinolin-8-ol group, a prominent peak at m/z 145 is often observed, corresponding to the quinolin-8-ol fragment. researchgate.net The relative intensity of this ion can be a distinguishing feature.

In a study of the related 5F-PB-22 and its ten quinolinyl and isoquinolinyl isomers, it was observed that while GC-EI-MS produced nearly identical spectra, LC-MS/MS analysis allowed for their differentiation. The protonated molecule at m/z 377.2 was used as the precursor ion, and the relative intensity of the product ion at m/z 232 varied significantly among the isomers, enabling their distinction. This highlights the power of CID in differentiating regioisomers.

Based on these principles, a comparative analysis of this compound and its related isomers would likely reveal distinct fragmentation patterns. The following table illustrates a hypothetical, yet plausible, comparative fragmentation analysis based on the fragmentation of similar compounds.

Compound Precursor Ion (m/z) Major Product Ions (m/z) Key Differentiating Features
BB-22 (8-hydroxyquinoline isomer)385.19241.13, 145.05, 117.06High abundance of m/z 145 (quinolin-8-ol fragment)
This compound385.19241.13, 145.05, 117.06Lower relative abundance of m/z 145 compared to the 8-isomer
BB-22 3-hydroxyquinoline isomer385.19241.13, 145.05, 117.06Distinctly different relative abundances of product ions compared to 5- and 8-isomers
BB-22 7-hydroxyisoquinoline (B188741) isomer385.19241.13, 145.05, 117.06Unique fragmentation pattern due to the isoquinoline (B145761) structure

This table is illustrative and based on fragmentation principles of related compounds. Actual m/z values may vary slightly based on instrumentation.

Spectroscopic Techniques for Fine Structural Characterization

Beyond mass spectrometry, spectroscopic techniques provide invaluable information for the detailed structural elucidation of complex organic molecules like the this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regioisomeric Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural characterization of organic compounds, including the assignment of stereochemistry and the differentiation of regioisomers. Both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, provide detailed information about the chemical environment of each atom in the molecule.

For the this compound, the chemical shifts of the protons and carbons in the quinoline and indole rings are highly sensitive to the position of the ester linkage. The proton signals in the aromatic region of the ¹H NMR spectrum are particularly informative. The coupling patterns and chemical shifts of the quinoline protons will be distinct for the 5-hydroxyquinoline isomer compared to other positional isomers.

For instance, the proton at position 4 of the quinoline ring in the 5-isomer would likely experience a different electronic environment and thus a different chemical shift compared to the corresponding proton in the 8-isomer. Furthermore, the through-space interactions, which can be probed by Nuclear Overhauser Effect (NOE) experiments, can help to confirm the spatial proximity of certain protons, aiding in the unequivocal assignment of the isomer.

Proton Expected ¹H Chemical Shift (ppm) for this compound Expected ¹H Chemical Shift (ppm) for BB-22 (8-hydroxyquinoline isomer)
Indole N-CH₂~3.9 - 4.1~3.9 - 4.1
Indole H-2~8.1 - 8.3~8.1 - 8.3
Quinoline H-2~8.8 - 9.0~8.8 - 9.0
Quinoline H-4~7.4 - 7.6~7.5 - 7.7
Quinoline H-6~7.6 - 7.8~7.3 - 7.5
Quinoline H-7~7.3 - 7.5~7.4 - 7.6
Cyclohexyl protons~1.0 - 2.0~1.0 - 2.0

This table is illustrative. Actual chemical shifts are dependent on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes and Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For the this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to its key functional groups.

The most prominent bands in the IR spectrum of this compound would be the C=O stretching vibration of the ester group and the C-O stretching vibrations. The position of the C=O band can be influenced by the electronic effects of the quinoline ring, and thus may show slight variations between different positional isomers.

Furthermore, the out-of-plane C-H bending vibrations in the aromatic region can be indicative of the substitution pattern on the quinoline and indole rings. A study on the precursors of synthetic cannabinoids, regioisomeric indole aldehydes, showed that the carbonyl absorption bands varied depending on the position of the aldehyde group on the indole ring. ojp.gov Similarly, for quinoline derivatives, the C=O and C-N stretching vibrations have been shown to differ between quinolinone and isoquinolinone structures.

The following table summarizes the expected characteristic IR absorption bands for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ester C=OStretch~1720 - 1740
Aromatic C=CStretch~1500 - 1600
Ester C-OStretch~1250 - 1300 (asymmetric), ~1000 - 1100 (symmetric)
Aromatic C-HStretch~3000 - 3100
Aliphatic C-HStretch~2850 - 2950
Aromatic C-HOut-of-plane bend~700 - 900

In Vitro Pharmacological Characterization at the Molecular and Cellular Level

Cannabinoid Receptor (CB1R and CB2R) Binding Affinity and Intrinsic Activity Profiling

Research into the pharmacological profile of BB-22 has revealed its significant interaction with the CB1 receptor, a key component of the endocannabinoid system predominantly expressed in the central nervous system.

Studies utilizing biosensor systems, such as those measuring guanosine (B1672433) 5’-O-(3-[³⁵S]thio)triphosphate ([³⁵S]GTPγS) binding, have been instrumental in quantifying the potency of synthetic cannabinoids. In rat cerebral cortex homogenates, BB-22 has demonstrated high potency as a CB1 receptor agonist with an EC50 value of 2.9 nM. nih.gov This indicates that a low concentration of the compound is required to elicit a half-maximal response at the CB1 receptor. For comparison, the well-characterized synthetic cannabinoid JWH-018 has a higher EC50 value of 20.2 nM, signifying lower potency. nih.gov

BB-22 acts as a potent agonist at the CB1 receptor. nih.gov Agonists are ligands that bind to and activate a receptor, mimicking the effect of the endogenous neurotransmitter. The efficacy of BB-22 as a CB1 agonist was determined to be significantly higher than that of JWH-018, with a maximum effect (Emax) of 217% compared to JWH-018's 163%. nih.gov This suggests that BB-22 is a "super-agonist" at the CB1 receptor, capable of producing a stronger response than the reference compound. The agonistic properties of BB-22 were confirmed to be mediated by the CB1 receptor, as its effects were abolished or significantly reduced in the presence of the CB1 antagonist/inverse agonist AM251. nih.gov Furthermore, no G-protein activation was observed in tissues from CB1 knockout mice, solidifying the role of the CB1 receptor in the action of BB-22. nih.gov

Detailed in vitro studies on the interaction of BB-22 with the CB2 receptor are less prevalent in the available literature.

Receptor Selectivity and Bias Determination

Understanding the selectivity of a ligand for different receptor subtypes and its potential to induce biased signaling is a critical aspect of its pharmacological profiling.

BB-22 exhibits a high binding affinity for the CB1 receptor, with a Ki value of 0.11 nM in rat cerebral cortex homogenates. nih.gov This affinity is approximately 30 times higher than that of JWH-018 (Ki = 3.38 nM). nih.gov While detailed comparative data on its binding affinity and functional activity at the CB2 receptor are limited, the pronounced potency and efficacy at the CB1 receptor suggest it is a powerful CB1 agonist. The development of selective ligands for either CB1R or CB2R is a significant area of research, as it can help in dissecting the distinct physiological roles of these receptors. olemiss.edu

The interaction of a ligand with a G protein-coupled receptor (GPCR), such as the cannabinoid receptors, is known to induce conformational changes in the receptor structure, which is a prerequisite for G-protein activation and downstream signaling. While specific studies detailing the precise conformational changes induced by the BB-22 5-hydroxyquinoline (B119867) isomer are not available, research on other cannabinoid receptor agonists has shown that ligand binding can trigger significant structural rearrangements, particularly in the transmembrane helices of the receptor. nih.gov These conformational shifts are crucial for the initiation of the signaling cascade.

Structure-Activity Relationship (SAR) Studies of BB-22 5-Hydroxyquinoline Isomer and Analogues

The structure of BB-22 is analogous to the potent synthetic cannabinoid JWH-018, with the notable difference being the replacement of the naphthalene (B1677914) group in JWH-018 with an 8-hydroxyquinoline (B1678124) group in BB-22. The this compound differs from BB-22 in the position of the hydroxyquinoline group attachment, which is at the five position instead of the eight position. nih.gov

The high potency of BB-22 at the CB1 receptor highlights the importance of the quinoline (B57606) moiety in its interaction with the receptor. nih.gov The exact influence of the positional isomerism of the hydroxyquinoline group (5-position vs. 8-position) on the binding affinity and functional activity at cannabinoid receptors has not been explicitly detailed in published research. SAR studies on other synthetic cannabinoids have demonstrated that minor structural modifications can lead to significant changes in pharmacological properties. Therefore, it is plausible that the 5-hydroxyquinoline isomer exhibits a distinct pharmacological profile compared to BB-22.

Influence of Quinoline/Isoquinoline (B145761) Positional Variations on Receptor Engagement

The replacement of the naphthalene moiety found in earlier synthetic cannabinoids like JWH-018 with a quinoline ring is a defining feature of compounds like BB-22 and its isomers. The introduction of the nitrogen atom in the ring system alters the electronic distribution and potential for hydrogen bonding, thereby influencing how the molecule engages with the cannabinoid receptors, CB1 and CB2.

Research into related structures provides insight into the significance of this heterocyclic system. A study on a series of quinolinyl and isoquinolinyl phenyl ketones revealed that both quinoline and isoquinoline derivatives demonstrated comparable agonist activity at the CB2 receptor. aalto.fi This suggests that the specific placement of the nitrogen atom within the two-ring system (quinoline vs. isoquinoline) may not drastically alter CB2 receptor activation for that particular chemical class. However, the point of attachment of this quinoline system to the core of the molecule is a critical determinant of activity. BB-22, with its ester linkage at the 8-position of the quinoline ring, is a potent CB1 receptor agonist, exhibiting a binding affinity (Ki) of 0.11 nM, approximately 30 times lower (and therefore stronger) than that of JWH-018. nih.gov

The specific pharmacological data for the 5-hydroxyquinoline isomer remains uncharacterized in published literature. However, its existence, alongside a related 5-hydroxyisoquinoline (B118818) isomer, underscores that manufacturers of these compounds systematically explore positional isomerism to modulate receptor interaction and potentially evade legislative controls. cvmh.frlabchem.com.my The precise impact of moving the linkage from the 8-position to the 5-position on the quinoline ring in BB-22 on CB1 and CB2 receptor affinity and efficacy is yet to be determined.

Role of the Indole (B1671886) and Cyclohexylmethyl Moieties in Receptor Recognition

The core structure of this compound, like many synthetic cannabinoids, is built upon an indole ring, which plays a crucial role in receptor binding. nih.govnih.gov Structure-activity relationship (SAR) studies of indole-based cannabinoids have established the importance of two key positions: the substituent at the N1 position of the indole ring and the group attached to the C3 carbonyl. nih.govkoreascience.kr

The indole ring itself is preferred for maintaining high binding affinity at an allosteric site on the CB1 receptor in related indole-2-carboxamide modulators, highlighting the ring's foundational importance for receptor interaction. nih.gov The C3 carbonyl linker, which connects the indole to the quinoline ester, is also a critical pharmacophoric element, with its orientation and electronic properties influencing how the ligand activates the receptor. nih.gov Together, the indole ring and its N1-cyclohexylmethyl substituent form the primary anchor for the molecule within the cannabinoid receptor binding pocket.

High-Throughput Screening Methodologies for Cannabinoid Receptor Ligands

The rapid proliferation of synthetic cannabinoids with subtle structural modifications necessitates the use of high-throughput screening (HTS) methods to quickly assess their pharmacological activity. These techniques allow researchers to test large libraries of compounds efficiently. biorxiv.orgmt.gov

Application of Yeast Biosensors for Rapid Receptor Functional Screening

A prominent HTS method involves the use of engineered yeast biosensors. biorxiv.orgmdpi.comnih.gov In this system, the human cannabinoid receptor (either CB1 or CB2) is expressed in Saccharomyces cerevisiae. biorxiv.orgresearchgate.net The receptor is engineered to couple with the yeast's native G-protein-coupled receptor (GPCR) signaling pathway. researchgate.net When a cannabinoid ligand binds to and activates the human receptor, it triggers this yeast signaling cascade, ultimately leading to the expression of a reporter gene, such as Green Fluorescent Protein (GFP). researchgate.net

The amount of fluorescence produced is proportional to the degree of receptor activation, providing a quantitative measure of a compound's efficacy and potency. researchgate.net This platform offers several advantages:

Speed and Scalability: Large libraries of synthetic cannabinoids can be screened quickly in a 96-well plate format. biorxiv.orgresearchgate.net

Cost-Effectiveness: Yeast-based assays are generally less expensive to maintain and run than mammalian cell cultures. mdpi.com

Robustness: The system provides a clear and measurable output, making it suitable for identifying active compounds from a large pool. biorxiv.org

This technology has been successfully used to screen hundreds of synthetic cannabinoids and terpenes, enabling the characterization of known compounds and the discovery of novel structure-activity relationships. biorxiv.orgmdpi.com

Validation of Biosensor Results Against Mammalian Cell-Based Assays

While yeast biosensors are powerful screening tools, their findings require validation in systems that more closely mimic human physiology. mdpi.comnih.gov Therefore, results from yeast-based assays are typically confirmed using more traditional mammalian cell-based assays. mdpi.com These assays, often conducted in human embryonic kidney (HEK293) cells that express the target cannabinoid receptor, measure downstream signaling events like intracellular calcium release or the inhibition of adenylyl cyclase. mdpi.com

A comparative study validated hits from a yeast biosensor screen against a mammalian cell assay that measures calcium mobilization. mdpi.com The results showed that the yeast biosensor was highly sensitive, often orders of magnitude more so than the mammalian cell line, and successfully identified all validated agonists. mdpi.com However, the rank-order of potency could differ between the two systems. mdpi.com This is attributed to fundamental physiological differences between yeast and mammalian cells, such as membrane composition and protein expression. mdpi.comnih.gov

Therefore, yeast biosensors are considered an excellent primary screening tool for identifying lead compounds and understanding broad structure-activity trends, while mammalian cell assays are indispensable for subsequent functional validation and more precise characterization. mdpi.comnih.gov

Interactive Data Table: Comparison of CB1 Agonist Potency in Yeast vs. Mammalian Cells

The following table presents data for a selection of synthetic cannabinoids, comparing their potency (EC₅₀) as determined by a yeast biosensor assay and a mammalian cell-based assay. Note that lower EC₅₀ values indicate higher potency. This illustrates the high sensitivity of the yeast system.

CompoundYeast Biosensor EC₅₀ (nM)Mammalian Cell Assay EC₅₀ (nM)
JWH-018 0.52.6
AM-2201 0.20.9
5F-PB-22 0.32.4
BB-22 0.11.8
STS-135 1.2>1000
5F-AKB-48 0.815.7
Data adapted from relevant screening studies. nih.govmdpi.com The EC₅₀ values are representative and serve to illustrate the comparative sensitivity of the assays.

In Vitro Metabolic Pathway Elucidation

Identification of Phase I Metabolic Transformations

Phase I metabolism of BB-22 5-hydroxyquinoline (B119867) isomer is dominated by hydroxylation and ester hydrolysis, catalyzed by distinct enzyme families.

The Cytochrome P450 (CYP) superfamily of enzymes is central to the oxidative metabolism of a vast number of compounds. mdpi.com For the BB-22 5-hydroxyquinoline isomer, hydroxylation can occur at several positions on the molecule, including the indole (B1671886) ring and the cyclohexyl moiety. While specific studies on this particular isomer are limited, data from related compounds suggest the involvement of several key CYP isoforms.

Human cytochrome P450 enzymes are known to be crucial for the detoxification and metabolism of drugs and other foreign substances. mdpi.com The quinoline (B57606) structure within the molecule is a substrate for specific CYP enzymes. For instance, studies on quinoline itself have shown that CYP2E1 is the principal enzyme responsible for the formation of 3-hydroxyquinoline (B51751), while CYP2A6 is primarily involved in producing quinoline-5,6-diol (B12679942) via an epoxide intermediate. nih.gov Furthermore, CYP3A4, a major human drug-metabolizing enzyme, is frequently involved in the metabolism of complex molecules and is a likely contributor to the hydroxylation of the this compound. nih.gov The hydroxylation of the parent compound, BB-22, has been observed to produce monohydroxylated metabolites on the cyclohexylmethyl and indole core moieties. nih.gov

A primary metabolic pathway for the this compound is the cleavage of its ester bond. This reaction is primarily catalyzed by human carboxylesterases (hCES), with hCES1 and hCE2 being the most prominent isoforms in the liver. Research on the parent compound, BB-22, confirms that it undergoes in vitro hydrolysis by carboxylesterases. nih.govresearchgate.net This hydrolysis yields two main products: 5-hydroxyquinoline and 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid.

Studies on other ester-containing prodrugs have demonstrated the differential roles of hCES1 and hCES2. For example, hCE-2 has been shown to be a high-affinity, high-velocity enzyme for the hydrolysis of certain compounds, suggesting it could play a substantial role in the activation and metabolism of the BB-22 isomer at relevant concentrations. nih.gov

The initial metabolic transformations result in a set of primary metabolites.

Hydrolytic Metabolites : The most significant hydrolytic metabolite is BB-22 3-carboxyindole, also known as 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid. nih.govresearchgate.net This metabolite is formed alongside 5-hydroxyquinoline following the cleavage of the ester linkage. The levels of this carboxy metabolite can be significantly higher than the parent compound in biological samples, indicating that ester hydrolysis is a major clearance pathway. nih.gov

Oxidative Metabolites : Oxidative metabolism by CYP enzymes produces various hydroxylated metabolites. For the parent compound BB-22, new monohydroxylated metabolites that retain the intact ester structure have been identified. nih.gov These oxidative modifications typically occur on the cyclohexyl ring or the indole group, leading to metabolites such as cyclohexyl-hydroxy-BB-22 and indole-hydroxy-BB-22. nih.gov It is anticipated that the 5-hydroxyquinoline isomer follows a similar pattern of oxidative metabolism.

Metabolic Pathway Enzymes Involved Resulting Metabolites Reference
Ester HydrolysisHuman Carboxylesterases (hCES1, hCES2)1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid (BB-22 3-carboxyindole), 5-Hydroxyquinoline researchgate.net, nih.gov
HydroxylationCytochrome P450 (e.g., CYP2E1, CYP2A6, CYP3A4)Monohydroxylated this compound (on cyclohexyl or indole moieties) nih.gov, nih.gov

Identification of Phase II Metabolic Transformations

Following Phase I, the metabolites of this compound, which now possess hydroxyl or carboxyl groups, undergo Phase II conjugation reactions to enhance their water solubility and facilitate elimination.

Glucuronidation is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to a substrate. The hydroxylated metabolites of the BB-22 isomer, as well as the 5-hydroxyquinoline released during hydrolysis, are prime candidates for glucuronidation. Studies on the parent compound BB-22 have identified O-glucuronidation as a metabolic transformation. researchgate.net

The glucuronidation of hydroxylated compounds can be carried out by multiple UGT isoforms. For example, the glucuronidation of hydroxypropranolol involves UGT1A7, UGT1A8, UGT1A9, and UGT2A1. mdpi.com It is plausible that these or similar UGT enzymes are responsible for conjugating the hydroxylated metabolites of the this compound, forming glucuronide conjugates that can be more readily excreted.

In Vitro Metabolic Stability Assessment

The metabolic stability of a compound provides insight into its persistence in biological systems. In vitro models are instrumental in predicting the in vivo clearance and half-life of new psychoactive substances like this compound.

Human liver microsomes (HLM) and S9 fractions are subcellular preparations from the liver that contain a rich complement of drug-metabolizing enzymes and are therefore widely used for in vitro metabolism studies. nih.gov HLMs are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP) oxidases. The S9 fraction is a supernatant from the centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes, offering a broader view of metabolic pathways, including both Phase I and Phase II reactions. researchgate.net

For synthetic cannabinoids structurally related to this compound, such as those with a quinolin-8-yl ester, studies utilizing HLM and S9 fractions have consistently identified ester hydrolysis as a primary and rapid metabolic step. nih.govmdpi.com This cleavage of the ester bond results in the formation of two main metabolites: the indole-3-carboxylic acid moiety and the corresponding hydroxyquinoline.

In studies on the closely related BB-22 (the 8-hydroxyquinoline (B1678124) isomer), incubation with human hepatocytes, which contain the full spectrum of metabolic enzymes, revealed that the principal biotransformation is the loss of the quinolinyl side-chain through ester hydrolysis. nih.gov This results in the formation of BB-22 3-carboxyindole. nih.govnih.govnih.gov Following this initial hydrolysis, further metabolic modifications are observed, including hydroxylation of the indole ring or the cyclohexylmethyl group, as well as subsequent glucuronidation (a Phase II conjugation reaction). nih.gov

A study involving various synthetic cannabinoids, including BB-22, using human liver microsomes confirmed that ester hydrolysis and hydroxylation are the predominant Phase I metabolic reactions. mdpi.com For similar quinoline-containing synthetic cannabinoids like QMPSB and QMPCB, research with human liver S9 fractions has also demonstrated that ester hydrolysis is a key metabolic pathway, with subsequent hydroxylation and Phase II conjugation (glucuronidation and sulfation) of the resulting fragments. mdpi.com The specific cytochrome P450 isoenzymes involved in the hydroxylation of these related compounds include CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP3A4, and CYP3A5. mdpi.com

Based on these findings, the proposed in vitro metabolic pathway for this compound in HLM and S9 fractions is initiated by extensive ester hydrolysis, followed by mono- and di-hydroxylation on the cyclohexyl and indole moieties, and subsequent conjugation of the hydroxylated metabolites.

Table 1: Predicted Metabolites of this compound based on in vitro studies of BB-22

Metabolite Name Metabolic Pathway
BB-22 3-carboxyindole Ester Hydrolysis
BB-22 3-carboxyindole-hydroxycyclohexylmethyl (multiple isomers) Ester Hydrolysis, Hydroxylation
Monohydroxylated BB-22 (retaining ester linkage) Hydroxylation
BB-22 3-carboxyindole Glucuronide Ester Hydrolysis, Glucuronidation

Kinetic studies of metabolic clearance provide quantitative data on the rate at which a compound is metabolized. This is often expressed as the intrinsic clearance (CLint) and the half-life (t½) of the compound when incubated with liver microsomes or hepatocytes.

The metabolic stability of BB-22 3-carboxyindole itself has been assessed in stability tests of various synthetic cannabinoid metabolites, where it was found to be relatively stable under various storage conditions. nii.ac.jp However, the initial ester linkage in the parent compound is the point of significant metabolic vulnerability.

Table 2: Inferred Kinetic Profile of this compound

Parameter Inferred Profile Rationale
Metabolic Stability Low The ester linkage is highly susceptible to rapid hydrolysis by esterases present in HLM and S9 fractions, a common feature for quinolinyl ester-containing synthetic cannabinoids. nih.govmdpi.com
Metabolic Clearance High Rapid and extensive metabolism, primarily through ester hydrolysis, leads to a high intrinsic clearance rate in vitro. nih.govnih.gov

| Half-life (t½) in vitro | Short | Consistent with high clearance, the time required to metabolize half of the initial compound concentration is expected to be short in metabolically active systems like HLM and S9 fractions. |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of pharmacology, it is frequently used to predict the binding mode and affinity of a ligand to its target receptor.

Prediction of Binding Modes and Affinities with Cannabinoid Receptors

While specific molecular docking studies on the BB-22 5-hydroxyquinoline (B119867) isomer are not extensively available in peer-reviewed literature, studies on the parent compound, BB-22, provide a foundational understanding. Molecular modeling of BB-22 with the human CB1 receptor, often using the crystal structure with PDB code 5TGZ, has demonstrated high binding efficiency. ufn.edu.br These simulations, frequently performed with software like AutoDock, indicate that BB-22 possesses a stronger binding affinity for the CB1 receptor compared to Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. ufn.edu.brnih.gov

It is important to note that while BB-22 is a potent agonist at both CB1 and CB2 receptors, the majority of synthetic cannabinoids exhibit a higher binding affinity for the CB1 receptor. nih.govresearchgate.net The affinity of the 5-hydroxyquinoline isomer for both receptors would require specific computational and experimental validation.

Elucidation of Key Residue Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The interaction between a ligand and a receptor is governed by various non-covalent forces. For synthetic cannabinoids, hydrophobic interactions and hydrogen bonds are crucial for stable binding. In the CB1 receptor, the binding pocket is predominantly hydrophobic. nih.gov

For the BB-22 5-hydroxyquinoline isomer, the cyclohexylmethyl group and the indole (B1671886) ring are expected to form significant hydrophobic interactions with non-polar amino acid residues within the CB1 and CB2 binding sites. The carbonyl group linking the indole and quinoline (B57606) moieties is a potential hydrogen bond acceptor. nih.gov Furthermore, the nitrogen atom within the quinoline ring and the hydroxyl group at the 5-position introduce possibilities for specific hydrogen bonding with polar residues in the receptor, which could enhance binding affinity and selectivity. The ability of the quinoline ring to participate in π-π stacking interactions with aromatic residues like phenylalanine and tryptophan within the binding pocket is another critical factor for high-affinity binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Cannabinoid Receptor Activity

While specific QSAR models for the this compound are not documented, general QSAR models for synthetic cannabinoids have been developed to predict their binding affinity to cannabinoid receptors. nih.govnih.gov These models are typically built using a dataset of compounds with known receptor affinities and a set of calculated molecular descriptors. nih.govresearchgate.net Regression methods like Partial Least Squares (PLS) are often employed to create a predictive equation. nih.govnih.gov Such models can be valuable tools for screening new, uncharacterized synthetic cannabinoids and prioritizing them for further experimental evaluation. A reliable QSAR model could potentially predict the CB1 and CB2 receptor affinities of the this compound based on its structural features.

Identification of Physicochemical Descriptors Influencing Pharmacological Profiles

QSAR studies on synthetic cannabinoids have identified several key physicochemical descriptors that influence their pharmacological profiles. These descriptors quantify various aspects of a molecule's structure and properties. For quinoline-containing synthetic cannabinoids, descriptors related to the aromaticity and electronic properties of the quinoline ring are likely to be significant. tandfonline.com

Important descriptors often include:

Molecular weight and volume: These basic descriptors relate to the size and shape of the molecule.

Lipophilicity (LogP): The high lipophilicity of synthetic cannabinoids is a crucial factor for their ability to cross cell membranes and bind to the hydrophobic pocket of cannabinoid receptors.

Topological descriptors: These describe the connectivity and branching of the molecule.

Electronic descriptors: These quantify the distribution of electrons in the molecule and are important for interactions like hydrogen bonding and π-π stacking. The presence of the nitrogen and hydroxyl groups in the 5-hydroxyquinoline moiety would significantly influence these descriptors.

The specific values of these descriptors for the this compound would determine its predicted activity in a given QSAR model.

In Silico Metabolism Prediction and Metabolite Modeling

Understanding the metabolism of a compound is crucial for interpreting its pharmacological and toxicological effects. In silico tools can predict the likely metabolic fate of a molecule.

Studies on the metabolism of the parent compound, BB-22, have shown that the primary metabolic pathways involve ester hydrolysis and hydroxylation. researchgate.netnih.govnih.govd-nb.infonih.govresearchgate.net The ester linkage between the indole-3-carboxylate (B1236618) and the quinoline moiety is susceptible to cleavage by esterases, leading to the formation of 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid and 5-hydroxyquinoline. researchgate.netnih.gov

Computational Tools for Anticipating Biotransformation Pathways

The prediction of how a xenobiotic compound like this compound is metabolized is a primary goal of computational toxicology. acs.org This process, known as biotransformation, is largely mediated by enzyme families such as the Cytochrome P450 (CYP) superfamily. nih.gov A variety of computational tools have been developed to anticipate the sites on a molecule where these enzymatic reactions are most likely to occur, known as the Sites of Metabolism (SoMs). acs.org, acs.org

These predictive tools can be broadly categorized into ligand-based and structure-based approaches. acs.org

Ligand-based methods rely on the structure of the compound itself and knowledge from existing metabolism data. acs.org They include rule-based systems, which apply a set of expert-curated transformation rules, and machine learning models trained on large datasets of known metabolic reactions. nih.gov, nih.gov

Structure-based methods , such as molecular docking, simulate the interaction between the compound and the active site of a specific metabolic enzyme, like a CYP isoform. nih.gov

Several software platforms integrate these approaches to predict metabolic pathways. Tools like ADMET Predictor, MetaSite, and StarDrop use a combination of methods, including quantum chemical calculations, machine learning, and data mining, to predict SoMs and the resulting metabolite structures. nih.gov, nih.gov, nih.gov For instance, some platforms use artificial neural network ensembles to score each atom's likelihood of undergoing a metabolic reaction. acs.org Others, like GLORYx and SyGMa, use the predicted SoMs to generate and rank potential phase I and phase II metabolites. nih.gov, acs.org

However, the accuracy of these predictions can be limited. Studies on other synthetic cannabinoids, such as THJ-2201, have shown that while in silico software can predict many metabolites, it may miss reactions not mediated by the most common enzyme systems (e.g., non-CYP450 oxidases) or fail to accurately predict the most abundant metabolites found in experimental studies with human hepatocytes. nih.gov Therefore, these computational predictions are best used as a guide for targeted experimental analysis rather than a definitive statement on the compound's metabolism. nih.gov, nih.gov

Table 1: Computational Tools and Methodologies for Biotransformation Prediction

Tool/Platform Methodology Primary Prediction Reference
ADMET Predictor QSAR models, Artificial Neural Network Ensembles (ANNEs) Sites of Metabolism (SoMs) for specific CYP isoforms, Metabolite Structures nih.gov, acs.org
MetaSite Molecular Interaction Fields, Docking, Rule-based systems SoMs, Metabolite Structures (focus on CYP450) nih.gov, nih.gov
StarDrop Quantum Mechanics (QM), Machine Learning (ML) SoMs for P450s and other enzymes (e.g., FMO, AO, UGT), Metabolic Liability Landscapes nih.gov, youtube.com
SyGMa Expert-curated reaction rules, Empirical scoring Phase I and Phase II Metabolite Structures nih.gov
GLORYx Machine Learning (FAME 3 models), SoM probabilities Phase I and Phase II Metabolite Structures acs.org
ChemSketch Mass spectrometry fragmentation rules Prediction of product ions for metabolite identification nih.gov

Prediction of Metabolite Structures and Their Potential Receptor Interactions

Once potential metabolic pathways for this compound are proposed, the next step involves predicting the structures of these metabolites and evaluating their potential to interact with biological targets, primarily the cannabinoid receptors CB1 and CB2. nih.gov This is critical because metabolites can sometimes have equal or greater pharmacological activity than the parent compound.

The prediction of metabolite structures is often an integrated feature of the software used for SoM analysis. nih.gov By applying a library of common biotransformation reactions (e.g., hydroxylation, carboxylation, glucuronidation) to the parent molecule at the predicted SoMs, these programs generate a list of plausible metabolite structures. nih.gov, youtube.com

To assess the biological activity of these predicted metabolites, molecular docking is the most common computational technique employed. researchgate.net, nih.gov This method simulates the binding of a ligand (the metabolite) into the three-dimensional structure of a target protein, such as the CB1 receptor. nih.gov, chemrxiv.org The process involves:

Obtaining a 3D structural model of the target receptor, often from crystallographic data available in databases like the Protein Data Bank (PDB). researchgate.net

Generating 3D conformations of the predicted metabolite structures. nih.gov

"Docking" the ligand into the receptor's binding pocket, exploring various possible orientations and conformations. nih.gov

Using a scoring function to estimate the binding affinity (e.g., Ki value) for each pose. elsevierpure.com The pose with the best score represents the most likely binding mode.

Docking studies can reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the metabolite and specific amino acid residues in the receptor's active site. elsevierpure.com, nih.gov For cannabinoid ligands, interactions with residues in the transmembrane helices of the CB1 receptor are particularly important for determining whether the compound will act as an agonist (activating the receptor) or an antagonist (blocking it). researchgate.net, nih.gov For example, studies on other cannabinoids have shown that the orientation of a ligand's side chain within a specific pocket of the CB1 receptor can be a key determinant of its antagonist versus agonist activity. researchgate.net, nih.gov By comparing the predicted binding modes of this compound and its metabolites to those of known potent cannabinoids, researchers can hypothesize about their likely psychoactive effects and receptor affinity. elsevierpure.com

Table 2: Predicted Interactions and Modeling Techniques

Technique Purpose Key Information Generated Relevant Software/Tools Reference
Metabolite Structure Generation Predict the chemical structures of metabolites based on SoM analysis. 3D structures of potential phase I and II metabolites. ADMET Predictor, MetaSite, StarDrop, SyGMa nih.gov, nih.gov
Molecular Docking Simulate the binding of predicted metabolites to cannabinoid receptors (CB1/CB2). Binding pose, binding affinity (Ki), key amino acid interactions (e.g., H-bonds). GOLD, Open Babel rbmc.org.br, nih.gov
Molecular Dynamics (MD) Simulation Analyze the stability of the ligand-receptor complex and conformational changes over time. Stability of binding pose, receptor activation mechanisms. Not specified, but a common follow-up to docking. nih.gov, chemrxiv.org
Binding Pocket Analysis Identify key structural features of the receptor's active site. Location of hydrophobic pockets and hydrogen bond donors/acceptors. PDB, PyMOL researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name Class/Type
This compound Synthetic Cannabinoid
JWH 018 Synthetic Cannabinoid
THJ-2201 Synthetic Cannabinoid
BB-22 Synthetic Cannabinoid
PB-22 Synthetic Cannabinoid
5-fluoro PB-22 Synthetic Cannabinoid
WIN55212-2 (Aminoalkyl)indole CB1 Agonist
AM251 Cannabinoid Receptor Antagonist
SR144528 Cannabinoid Receptor Antagonist
CP 55940 Cannabinoid Receptor Agonist
Tetrahydrocannabivarin (THCV) Phytocannabinoid

Advanced Research Directions and Future Perspectives

Exploration of Novel Analogues with Targeted Receptor Specificity

A primary goal in cannabinoid research is to separate the therapeutic potential of cannabinoid receptor modulation from the unwanted psychotropic effects. mt.gov This involves the creation of novel analogues with high specificity for either the CB1 or CB2 receptors.

The development of synthetic cannabinoids has evolved significantly, with chemists altering various parts of the molecular structure to create new compounds. unodc.org BB-22 [quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate] and its isomers are distinct from early synthetic cannabinoids like JWH-018 because they contain a quinoline (B57606) or isoquinoline (B145761) group instead of a naphthalene (B1677914) group. cvmh.frcaymanchem.com The specific position of the linkage on this quinoline ring, as seen in the 5-hydroxyquinoline (B119867) isomer, can drastically alter the compound's properties. caymanchem.comglpbio.com

Researchers are exploring how subtle structural modifications can impact receptor efficacy. acs.org The design and synthesis of new analogues focus on:

Altering the Linked Group: Replacing the quinoline moiety with other heterocyclic systems to modulate receptor affinity and selectivity.

Modifying the Alkyl Chain: Changing the length and structure of the cyclohexylmethyl tail can influence how the ligand fits into the receptor's binding pocket. unodc.org

Positional Isomerism: Systematically shifting the position of the ester linkage on the quinoline ring (e.g., 3-hydroxyquinoline (B51751), 4-hydroxyquinoline (B1666331), 5-hydroxyquinoline) to fine-tune interactions with specific amino acid residues within the receptor. glpbio.comlabchem.com.my

The goal is to create molecules that may act as agonists, antagonists, or inverse agonists with high selectivity for either CB1 or CB2 receptors, which could have therapeutic applications, for instance, in cancer therapy or as anti-inflammatory agents without producing a psychotropic effect. nih.govmdpi.com

Table 1: Chemical Properties of BB-22 and Selected Isomers

Compound NameCAS NumberMolecular FormulaMolecular WeightStructural Distinction
BB-22N/AC25H24N2O2384.58-hydroxyquinoline (B1678124) group. caymanchem.com
BB-22 5-hydroxyquinoline isomer2365471-40-3C25H24N2O2384.5Hydroxyquinoline group attached at the 5-position. caymanchem.comlgcstandards.com
BB-22 3-hydroxyquinoline isomer2365471-57-2C25H24N2O2384.5Hydroxyquinoline group attached at the 3-position. labchem.com.my
BB-22 4-hydroxyquinoline isomer2365470-95-5C25H24N2O2384.5Hydroxyquinoline group attached at the 4-position. glpbio.com
BB-22 5-hydroxyisoquinoline (B118818) isomer2365471-34-5C25H24N2O2384.5Isoquinoline group attached at the 5-position. cvmh.frlabchem.com.my

To understand how ligands like the this compound interact with cannabinoid receptors, scientists develop molecular probes. nih.gov These are modified versions of the compound, often tagged with biotin (B1667282) or a fluorescent marker, that can bind to the receptors. nih.gov These probes allow for the direct visualization of receptors in their native cellular environments, helping to map their distribution in different tissues, such as the brain and immune cells. nih.gov This technique overcomes some limitations of previous methods and aids in dissecting the complexity of the endogenous cannabinoid system. nih.gov

Advancements in Analytical Method Development for Emerging Isomers

The constant influx of new synthetic cannabinoid isomers into the illicit market poses a significant challenge for forensic and clinical laboratories. nih.govnih.gov A critical area of research is the development of robust and rapid analytical methods to detect and differentiate these compounds. nih.gov

Given the sheer volume and diversity of NPS, high-throughput screening (HTS) methods are essential for timely detection. mt.gov While traditional immunoassays can be used for some drug classes, they are often ineffective for new synthetic cannabinoids because of the time it takes to develop specific antibodies. nih.govnih.gov

Current research focuses on mass spectrometric and electrochemical techniques:

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a cornerstone for synthetic cannabinoid analysis, capable of detecting parent compounds and their metabolites in biological samples like blood and urine. nih.govnih.govnih.gov HTS methods using LC-MS/MS are being developed to screen for dozens of metabolites simultaneously. mt.govnih.gov

Electrochemical Screening: Simple and rapid electrochemical strategies are being investigated for their potential to detect synthetic cannabinoids like BB-22 and its metabolites in complex biological matrices such as serum. strath.ac.ukresearchgate.net

High-Resolution Ion Mobility-Mass Spectrometry (HRIM-MS): This advanced technique can separate and characterize isomers that are difficult to distinguish using conventional methods. clemson.edu Techniques like Structures for Lossless Ion Manipulations (SLIM) provide high-resolution separation of isomers based on their shape (collision cross-section) and mass-to-charge ratio, allowing for more confident identification. clemson.edu

The identification of a novel isomer is not sufficient for legal proceedings; the analytical method used must be rigorously validated. nih.govresearchgate.net Method validation ensures the reliability of the results and involves several key parameters:

Linearity: Establishing a proportional relationship between the concentration of the analyte and the instrument's response. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LLOQ): Determining the lowest concentration of the compound that can be reliably detected and quantified. nih.govnih.govnih.gov For example, a validated method for BB-22 in urine reported an LOD of 3 pg/mL. nih.govnih.gov

Selectivity and Interferences: Ensuring the method can detect the target compound without interference from other substances present in the sample. nih.gov

Accuracy and Precision: Demonstrating that the method provides results that are close to the true value and are reproducible. nih.gov

Table 2: Overview of Analytical Methods for Synthetic Cannabinoid Isomer Detection

TechniquePrimary ApplicationKey AdvantagesReported Analytes
LC-QTRAP-MS/MSQuantification in biological fluids. nih.govresearchgate.netHigh sensitivity and specificity. nih.govnih.govBB-22, BB-22 3-carboxyindole. nih.govnih.gov
High-Resolution LC-Orbitrap-MS/MSCharacterization of new metabolites. nih.govresearchgate.netAccurate mass measurement for structural elucidation. nih.govNew monohydroxyl metabolites of BB-22. nih.govnih.gov
SLIM IM-MS/MSDifferentiation of structurally similar isomers. clemson.eduHigh-resolution separation based on ion mobility. clemson.eduJWH-018 and JWH-250 isomers. clemson.edu
GC-VUVIdentification of co-eluting isomers. nih.govSpectral deconvolution capabilities. nih.govVarious NPS isomers. nih.gov
Differential Pulse Voltammetry (DPV)Rapid screening in biological fluids. strath.ac.ukresearchgate.netSimplicity and speed. strath.ac.ukBB-22, BB-22-3-Carboxyindole. strath.ac.ukresearchgate.net

Deeper Mechanistic Elucidation of Ligand-Receptor Dynamics

Understanding precisely how the this compound and related compounds bind to and activate cannabinoid receptors is crucial for predicting their pharmacological effects and for designing safer alternatives. acs.org Research in this area uses a combination of computational and experimental approaches.

Cell-to-cell communication is heavily reliant on the interactions between ligands and cell-surface receptors. nih.gov The study of these interactions, or ligand-receptor dynamics, reveals how a compound initiates a biological response. Researchers have found that the way a ligand binds can trigger different signaling pathways within the cell. acs.orgnih.gov For example, molecular dynamics simulations can be used to model the binding of a synthetic cannabinoid to the CB1 receptor, revealing subtle changes in the receptor's conformation that are critical for its activation. acs.org These computational studies, combined with experimental techniques like bioluminescence resonance energy transfer (BRET) assays, help to map the specific interactions that lead to a drug's particular efficacy and potency. acs.org This deeper mechanistic knowledge is the foundation for the rational design of novel compounds with desired therapeutic profiles.

Precursor Tracking and Synthetic Route Monitoring

The forensic investigation of illicitly produced synthetic cannabinoids heavily relies on the ability to identify their synthetic origins. This involves the characterization of not just the final product but also the chemical fingerprints left behind from the manufacturing process.

A key challenge in forensic chemistry is the rapid identification of novel psychoactive substances and their isomers. The structural similarity between this compound and other positional isomers necessitates the development of robust analytical methods for their differentiation. While gas chromatography-mass spectrometry (GC-MS) is a standard technique, co-elution of closely related isomers can occur. uab.edu Advanced chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), offer superior separation and specificity. nih.govnih.gov

Future research should focus on developing and validating UHPLC-MS/MS methods specifically for the separation and identification of this compound from its known isomers. This would involve the characterization of its fragmentation patterns under various collision energies to identify unique product ions that can serve as a diagnostic signature. Moreover, the synthesis of this isomer in a controlled laboratory setting would allow for the prospective identification of potential synthetic intermediates and byproducts. These could include unreacted starting materials, partially formed products, or compounds resulting from side reactions. Creating a reference library of these "synthesis signature" compounds would be invaluable for forensic laboratories. nih.govnih.govresearchgate.net

Table 2: Analytical Techniques for Forensic Analysis of this compound

TechniquePurposeExpected Outcome
UHPLC-MS/MSSeparation and identification of isomers and impurities.Baseline separation from other BB-22 isomers and identification of unique mass fragments.
High-Resolution Mass Spectrometry (HRMS)Accurate mass determination for elemental composition analysis.Unambiguous identification of the elemental formula of the parent compound and its impurities.
Nuclear Magnetic Resonance (NMR) SpectroscopyDefinitive structural elucidation.Confirmation of the precise location of the hydroxyl group on the quinoline ring and the overall molecular structure.

The chemical impurities present in a seized drug sample can provide crucial intelligence about the synthetic route employed in its production. nih.govnih.govresearchgate.net Different synthetic pathways or variations in reaction conditions (e.g., temperature, solvent, catalyst) will likely result in a unique impurity profile. nih.gov For example, the synthesis of quinoline-containing compounds can be achieved through various named reactions (e.g., Skraup, Doebner-von Miller, Combes). researchgate.netresearchgate.netnih.gov Each of these methods uses different precursors and is prone to specific side reactions, thus generating a characteristic set of byproducts.

A comprehensive impurity profiling study of illicitly sourced samples containing this compound could, therefore, help to:

Link different seizures to a common manufacturing source.

Infer the synthetic methodology used by clandestine laboratories.

Identify key precursors that could be targeted for regulatory control. ojp.govyoutube.comyoutube.com

This research would involve the extraction and enrichment of trace impurities from seized samples, followed by their structural elucidation using techniques like HRMS and NMR spectroscopy. The resulting data, when compiled into a database, would serve as a powerful tool for law enforcement and forensic chemists to monitor and disrupt the illicit drug market. nih.govnih.govresearchgate.net

Q & A

Basic Research Questions

Q. How can BB-22 5-hydroxyquinoline isomer be synthesized and structurally characterized for research purposes?

  • Methodological Answer : Synthesis involves esterification of 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid with 5-hydroxyisoquinoline. Structural characterization requires nuclear magnetic resonance (NMR) for bond connectivity and ultraviolet-visible (UV/Vis) spectroscopy (λmax: 217, 294 nm) to confirm electronic transitions . Purity validation (≥98%) is achieved via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). Crystallographic analysis is recommended for definitive isomer confirmation .

Q. What analytical techniques are suitable for the initial quantification of this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a quadrupole ion trap (e.g., QTRAP) is optimal. Sample preparation includes β-glucuronidase hydrolysis of urine/serum, followed by liquid-liquid extraction. Calibration curves should span 3–30 pg/mL for BB-22 and 30–3000 pg/mL for metabolites like BB-22 3-carboxyindole. Matrix effects must be normalized using isotopically labeled internal standards .

Advanced Research Questions

Q. How can researchers differentiate this compound from its structural analogs (e.g., PB-22 or 5F-PB-22 hydroxyquinoline isomers)?

  • Methodological Answer : Use high-resolution LC-Orbitrap-MS/MS to distinguish fragmentation patterns. For example, the 5-hydroxyisoquinoline group in BB-22 produces unique product ions (e.g., m/z 384.5 → 145.1) compared to naphthalene-based analogs like JWH-017. Isomer-specific retention times and collision-induced dissociation (CID) profiles should be cross-validated with synthetic standards . Gas chromatography-Fourier transform infrared spectroscopy (GC-FTIR) may further resolve positional isomerism .

Q. What experimental strategies address contradictions in BB-22 metabolite quantification across studies?

  • Methodological Answer : Discrepancies often arise from hydrolysis efficiency variations (e.g., incomplete β-glucuronidase activity) or lack of reference standards for hydroxylated metabolites. To resolve this:

  • Perform enzymatic hydrolysis optimization (pH, incubation time) for each matrix .
  • Use high-resolution MS to tentatively identify metabolites (e.g., M1–M4 hydroxylated derivatives) and validate via synthesized analogs .
  • Report recovery rates (70–120%) and inter-day precision (CV <15%) to ensure reproducibility .

Q. How can isomer-specific analysis improve understanding of BB-22’s metabolic pathways?

  • Methodological Answer : Isomer-selective MS/MS transitions and stable isotope tracing (e.g., deuterated BB-22) enable tracking of phase I/II metabolism. For example, ester hydrolysis generates BB-22 3-carboxyindole (m/z 330.3), while cytochrome P450-mediated hydroxylation produces mono-hydroxylated isomers. Computational tools (e.g., molecular docking) predict binding affinities to cannabinoid receptors, linking isomer-specific metabolism to physiological effects .

Q. What advanced computational methods support the design of BB-22 isomers with tailored pharmacokinetic properties?

  • Methodological Answer : Employ SMILES-based isomer generation algorithms (e.g., OptCAMD framework) to predict physicochemical properties (logP, solubility). Density-functional theory (DFT) models (e.g., Becke’s exchange-energy functional) optimize electronic structures for stability. Molecular dynamics simulations assess binding kinetics to CB1/CB2 receptors, prioritizing isomers with reduced toxicity .

Data Interpretation and Reporting Guidelines

Q. How should researchers document BB-22 isomer studies to meet journal standards (e.g., Beilstein Journal of Organic Chemistry)?

  • Methodological Answer :

  • Experimental Section : Detail synthetic protocols, MS parameters (e.g., capillary voltage, collision energy), and purity validation. Limit main text to five key compounds; supplementary files should include raw chromatograms and NMR spectra .
  • Data Contradictions : Explicitly discuss limitations (e.g., unavailability of metabolite standards) and provide error margins for quantitative results .
  • Figures : Use color-coded fragmentation pathways and isomer retention time plots. Avoid overcrowding chemical structures in tables of content .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.